Cholesteryl palmitelaidate Cholesteryl palmitelaidate
Brand Name: Vulcanchem
CAS No.: 102679-72-1
VCID: VC20743098
InChI: InChI=1S/C43H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h12-13,24,33-34,36-40H,7-11,14-23,25-32H2,1-6H3/b13-12+/t34-,36+,37+,38-,39+,40+,42+,43-/m1/s1
SMILES: CCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Molecular Formula: C43H74O2
Molecular Weight: 623.0 g/mol

Cholesteryl palmitelaidate

CAS No.: 102679-72-1

Cat. No.: VC20743098

Molecular Formula: C43H74O2

Molecular Weight: 623.0 g/mol

* For research use only. Not for human or veterinary use.

Cholesteryl palmitelaidate - 102679-72-1

CAS No. 102679-72-1
Molecular Formula C43H74O2
Molecular Weight 623.0 g/mol
IUPAC Name [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-hexadec-9-enoate
Standard InChI InChI=1S/C43H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h12-13,24,33-34,36-40H,7-11,14-23,25-32H2,1-6H3/b13-12+/t34-,36+,37+,38-,39+,40+,42+,43-/m1/s1
Standard InChI Key HODJWNWCVNUPAQ-ZCORLQAUSA-N
Isomeric SMILES CCCCCC/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
SMILES CCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Canonical SMILES CCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Chemical Structure and Properties

Molecular Identification

Cholesteryl palmitelaidate is identified by specific chemical attributes that distinguish it from similar compounds:

PropertyValue
CAS Number102679-72-1
Molecular FormulaC43H74O2
Molecular Weight623.0 g/mol
IUPAC Name[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-hexadec-9-enoate
Standard InChIKeyHODJWNWCVNUPAQ-ZCORLQAUSA-N

The compound features a cholesterol backbone esterified with palmitelaidic acid (trans-9-hexadecenoic acid) . This distinctive chemical identity makes it relevant for various biochemical studies and applications.

Structural Characteristics

The structural formula includes a steroid nucleus (the cholesterol portion) linked to a fatty acid chain (palmitelaidic acid) through an ester bond . This arrangement contributes to the compound's lipophilic nature and its role in lipid transport and metabolism.

Biological Role and Metabolism

Role in Human Metabolism

Cholesteryl palmitelaidate constitutes a portion of cholesteryl esters found in plasma. Cholesterol esters are critical for various biological functions, including:

  • Lipid transport in plasma lipoproteins

  • Cellular membrane integrity maintenance

  • Storage of cholesterol in cells

  • Precursor for steroid hormone synthesis

The trans configuration of the fatty acid component in cholesteryl palmitelaidate may influence how this particular cholesteryl ester interacts with enzymes and receptors involved in lipid metabolism, potentially affecting its biological properties and functions compared to its cis counterpart .

Prevalence in Biological Samples

Research has shown that cholesteryl palmitelaidate is notably present in dehydroepiandrosterone fatty acid esters (DHEA-FA), contributing to approximately 20% of total lipoidal pregnenolone in follicular fluid. This significant presence suggests a potential role in reproductive biology, although more research is needed to fully understand its function in this context.

The presence of cholesteryl palmitelaidate in specific biological compartments may provide insights into its role in particular physiological processes. Its concentration in different tissues and biological fluids may vary, reflecting its tissue-specific functions and metabolism.

Detection Methods and Research Findings

Analytical Techniques

Various analytical techniques have been employed to study cholesteryl esters, including cholesteryl palmitelaidate:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

These techniques allow researchers to detect, quantify, and characterize cholesteryl palmitelaidate in biological samples, enabling studies of its metabolism and biological significance.

Crystallographic Studies

Crystallographic studies have provided valuable insights into the structural properties of cholesteryl esters. While specific data on cholesteryl palmitelaidate's crystal structure is limited in the provided search results, studies on the related compound cholesteryl palmitoleate have shown that temperature affects its crystal structure and conformation .

At lower temperatures (123 K), the crystal structure of cholesteryl palmitoleate consists of closely packed layers with specific conformational arrangements . Major conformational changes occur in the layer interface region, affecting the ester chain and the C(17) tail . These findings may have implications for understanding the behavior of cholesteryl palmitelaidate in different temperature conditions, although direct crystallographic studies on cholesteryl palmitelaidate would be needed to confirm this.

Structure-Activity Relationships

Research indicates that the retention time for cholesteryl esters decreases with an increase in double bonds and increases with longer carbon chain lengths. This information is crucial for optimizing detection methods for these compounds and understanding their chromatographic behavior.

The specific retention characteristics of cholesteryl palmitelaidate can be attributed to its unique molecular structure, particularly the trans configuration at the double bond, which affects its polarity and interaction with chromatographic stationary phases.

Clinical and Biological Significance

Lipid Metabolism and Transport

As a cholesteryl ester, cholesteryl palmitelaidate is involved in lipid metabolism and transport in the human body. Cholesteryl esters are the preferred form for cholesterol storage and transport in the bloodstream, primarily as components of lipoproteins like LDL (Low-Density Lipoprotein) and HDL (High-Density Lipoprotein).

The trans configuration of the fatty acid component in cholesteryl palmitelaidate may influence its integration into lipoproteins and its subsequent metabolism by enzymes like cholesteryl ester transfer protein (CETP) and lecithin-cholesterol acyltransferase (LCAT), which play crucial roles in lipoprotein metabolism.

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